4-Fluorobenzil

Description

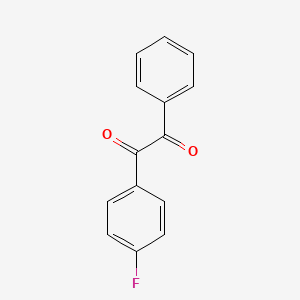

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQPFVOJZNRINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3834-66-0 | |

| Record name | 4-Fluorobenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4,4'-Difluorobenzil from 4-Fluorotoluene

Executive Summary

This technical guide details the synthesis of 4,4'-difluorobenzil (1,2-bis(4-fluorophenyl)ethane-1,2-dione) starting exclusively from 4-fluorotoluene . While "4-fluorobenzil" colloquially refers to fluorinated benzil derivatives, the direct processing of 4-fluorotoluene yields the symmetric 4,4'-difluoro species. This compound is a critical intermediate in the synthesis of radiopharmaceuticals, high-performance photoinitiators, and fluorinated heterocycles used in medicinal chemistry to enhance metabolic stability.

The pathway selected prioritizes atom economy and safety by utilizing a biomimetic "Green Chemistry" approach for the carbon-carbon bond formation (Thiamine catalysis) rather than traditional cyanide routes.

Strategic Pathway Overview

The synthesis is divided into three distinct phases.[1][2] We bypass direct oxidation of the methyl group to the acid (a common pitfall) and instead utilize a radical halogenation-hydrolysis sequence to access the aldehyde with high fidelity.

The Pathway:

-

Activation: Radical side-chain chlorination of 4-fluorotoluene followed by hydrolysis to yield 4-Fluorobenzaldehyde .

-

Coupling (Umpolung): Thiamine-catalyzed condensation of two aldehyde units to form 4,4'-Difluorobenzoin .

-

Oxidation: Oxidative dehydrogenation of the benzoin intermediate to 4,4'-Difluorobenzil .

Pathway Visualization[1]

Figure 1: Step-wise synthetic pathway from 4-fluorotoluene to 4,4'-difluorobenzil.

Phase 1: Precursor Activation (Synthesis of 4-Fluorobenzaldehyde)

Direct oxidation of toluenes often results in over-oxidation to benzoic acid. The most robust industrial and lab-scale method involves the "Gem-dihalide Route."

Mechanism

Free-radical substitution replaces the benzylic hydrogens with chlorine. The fluorine atom at the para position is deactivated towards radical attack, ensuring high regioselectivity at the methyl group.

Protocol

Reagents: 4-Fluorotoluene, Chlorine gas (or Sulfuryl Chloride

-

Chlorination:

-

Charge a reactor with 4-fluorotoluene (1.0 eq).

-

Heat to 110–120°C under UV irradiation (or add AIBN initiator).

-

Slowly bubble

gas (2.1 eq) through the mixture. Monitor by GC until the peak for 4-fluorobenzal chloride dominates (>95%). -

Note: Stop before trichloride formation (benzotrifluoride analog) occurs.

-

-

Hydrolysis:

-

Add Water (3.0 eq) and a Lewis Acid catalyst (

, 0.05 eq). -

Reflux at 100°C for 4 hours. The gem-dichloride hydrolyzes to the aldehyde.

-

Purification: Steam distillation or solvent extraction (DCM) followed by vacuum distillation.

-

Key Data Points:

| Parameter | Specification |

|---|---|

| Intermediate | 4-Fluorobenzal chloride |

| Yield | 75–80% |

| Boiling Point | 181°C (Aldehyde) |

| Appearance | Colorless liquid |

Critical Insight: Avoid using strong mineral acids for hydrolysis if possible; Lewis acid catalysis (

or) minimizes the risk of defluorination or polymerization.

Phase 2: The Umpolung Coupling (Benzoin Condensation)

This is the core C-C bond-forming step. We utilize Thiamine Hydrochloride (Vitamin B1) as a biocatalyst.[4] This avoids the use of highly toxic Potassium Cyanide (KCN) while achieving the necessary "Umpolung" (polarity inversion) of the aldehyde carbonyl carbon from electrophilic to nucleophilic.

Mechanism: Thiamine Catalysis

The thiazolium ring of thiamine is deprotonated to form an active ylide.[5][6] This ylide attacks the aldehyde, stabilizing the acyl anion equivalent, which then attacks a second aldehyde molecule.

Figure 2: Catalytic cycle of Thiamine-mediated benzoin condensation.

Protocol

Reagents: 4-Fluorobenzaldehyde, Thiamine HCl, NaOH, Ethanol, Water.

-

Catalyst Prep: Dissolve Thiamine HCl (0.05 eq) in minimal water (approx 1.5 mL per g of thiamine). Add 95% Ethanol (approx 5 mL per g thiamine).[6]

-

Basification: Cool the solution on ice. Slowly add 3M NaOH (0.12 eq) dropwise. Crucial: The temperature must not exceed 20°C during addition to prevent thiazole ring opening. The solution will turn yellow.[6]

-

Reaction: Add 4-Fluorobenzaldehyde (1.0 eq). Adjust pH to ~8-9 if necessary.

-

Heating: Heat the mixture to 60–65°C for 90 minutes. Do not reflux vigorously; gentle heat is sufficient.

-

Work-up: Cool to room temperature, then to 0°C. The 4,4'-difluorobenzoin should precipitate as white/pale yellow crystals.

-

Purification: Filter and recrystallize from ethanol.

Troubleshooting:

-

No precipitate? Re-heat for 30 mins and cool slower. Scratch the glass to induce nucleation.

-

Oil formation? The product may oil out if ethanol concentration is too high. Add water dropwise until turbidity persists, then cool.

Phase 3: Oxidative Dehydrogenation (Synthesis of Benzil)

The final step converts the

Method A: Nitric Acid Oxidation (High Yield, Standard)

-

Place 4,4'-difluorobenzoin (1.0 eq) in a flask.

-

Add Concentrated

(approx 4 mL per gram of benzoin). -

Heat on a steam bath (70-80°C) for 1-2 hours with vigorous stirring. Caution: Evolution of

gases. -

Pour the reaction mixture into ice water. The yellow solid 4,4'-difluorobenzil will precipitate.

-

Filter, wash with water until neutral pH, and recrystallize from ethanol/water.

Method B: Copper(II) Catalyzed (Green Alternative)

-

Dissolve 4,4'-difluorobenzoin in Acetic Acid.

-

Add catalytic Copper(II) Acetate (0.05 eq) and Ammonium Nitrate (1.5 eq) as the co-oxidant.

-

Reflux for 1-2 hours.

-

Precipitate with water.[1] This method avoids the heavy

fumes of Method A.

Analytical Validation

Ensure the final product meets these specifications before use in downstream applications.

| Test | Expected Result for 4,4'-Difluorobenzil |

| Appearance | Light yellow crystalline solid |

| Melting Point | 120–122 °C [1] |

| IR Spectroscopy | Strong C=O stretch at ~1660 cm⁻¹ (diketone character) |

| 1H NMR (CDCl3) | ~7.20 ppm (t, 4H), ~8.05 ppm (dd, 4H) |

| Solubility | Soluble in Acetone, Ethanol, Chloroform; Insoluble in Water |

References

-

Google Patents. (2014). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.[2] Retrieved February 8, 2026, from

-

ScienceMadness. (n.d.). Thiamine Catalyzed Benzoin Condensation Mechanism and Protocol. Retrieved February 8, 2026, from [Link]

-

PierpaLab. (2025).[6] Benzoin Condensation with Thiamine: Detailed Laboratory Protocol. Retrieved February 8, 2026, from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hvdesaicollege.org [hvdesaicollege.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzoin Condensation with Thiamine – PierpaLab [pierpalab.com]

Physicochemical Profiling of 4-Fluorobenzil: A Technical Guide

Topic: Physicochemical Properties of 4-Fluorobenzil Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Fluorobenzil (1-(4-fluorophenyl)-2-phenylethane-1,2-dione; CAS: 3834-66-0) represents a critical subclass of alpha-diketones where the introduction of a fluorine atom at the para position of one phenyl ring fundamentally alters the molecular electrostatics compared to the parent benzil.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and spectral signatures.

For drug development professionals, 4-Fluorobenzil serves as a high-value intermediate for synthesizing fluorinated heterocycles (e.g., imidazoles, quinoxalines) and as a photoinitiator in polymer chemistry, where the fluorine moiety enhances lipophilicity and metabolic stability.

Molecular Architecture & Electronic Effects[2]

The physicochemical behavior of 4-Fluorobenzil is governed by the interplay between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the fluorine atom.

-

Dipole Moment Asymmetry: Unlike the symmetric benzil or 4,4'-difluorobenzil, the mono-substituted 4-Fluorobenzil possesses a permanent dipole moment directed along the F-C(para) axis. This asymmetry increases its solubility in polar organic solvents compared to its symmetric counterparts.

-

Carbonyl Reactivity: The fluorine atom deactivates the adjacent carbonyl carbon slightly via resonance but activates the ring toward nucleophilic aromatic substitution under extreme conditions. However, the primary effect is the modulation of the diketone reduction potential, making it a tunable substrate for radical polymerization initiation.

Diagram 1: Electronic Resonance & Inductive Map

The following diagram illustrates the electronic push-pull mechanism affecting the dicarbonyl core.

Caption: Electronic influence of the para-fluorine substituent on the benzil dicarbonyl core.

Physicochemical Data Compendium

The following data consolidates experimental values and high-confidence calculated descriptors for CAS 3834-66-0.

| Property | Value | Unit | Conditions/Notes |

| IUPAC Name | 1-(4-fluorophenyl)-2-phenylethane-1,2-dione | - | Systematic nomenclature |

| CAS Number | 3834-66-0 | - | Unique Identifier |

| Molecular Formula | C₁₄H₉FO₂ | - | - |

| Molecular Weight | 228.22 | g/mol | - |

| Physical State | Solid (Crystalline) | - | At 20°C, 1 atm |

| Melting Point | 64.0 - 66.0 | °C | Distinct from 4,4'-difluorobenzil (119-122°C) |

| Boiling Point | 358.9 ± 25.0 | °C | At 760 mmHg (Predicted) |

| Density | 1.2 ± 0.1 | g/cm³ | Predicted |

| LogP (Octanol/Water) | ~3.73 | - | High Lipophilicity (XLogP3) |

| Refractive Index | 1.578 | - | - |

| Flash Point | 137.3 ± 17.3 | °C | - |

| Solubility | Soluble | - | Chloroform, Toluene, DCM, Ethyl Acetate |

| Solubility | Insoluble | - | Water |

Critical Note on Purity: Commercial grades are typically >98% (GC). Impurities often include 4-fluorobenzoin (precursor) or 4,4'-difluorobenzil (if synthesized via non-selective coupling).

Spectral Characterization

Accurate identification of 4-Fluorobenzil requires analyzing the specific splitting patterns caused by the fluorine atom (

Nuclear Magnetic Resonance (NMR)

- F NMR: A diagnostic singlet (or multiplet if proton-coupled) typically appears in the range of -100 to -115 ppm (referenced to CFCl₃).

-

H NMR (CDCl₃, 400 MHz):

-

Multiplet (7.9 - 8.1 ppm): Corresponds to the 2 protons ortho to the carbonyl on the fluorinated ring (deshielded by C=O).

-

Multiplet (7.1 - 7.3 ppm): Corresponds to the 2 protons ortho to the fluorine (shielded by F).

-

Multiplet (7.4 - 7.7 ppm): Protons on the unsubstituted phenyl ring.

-

Coupling: The fluorinated ring protons will exhibit characteristic

(~8-9 Hz) and

-

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Two distinct bands or a broadened peak around 1660–1680 cm⁻¹ . The asymmetry of the molecule often resolves the symmetric and asymmetric stretching modes of the 1,2-dicarbonyl system, unlike the single band often seen in symmetric benzil.

-

C-F Stretch: Strong absorption band in the 1200–1250 cm⁻¹ region.

Synthetic Routes & Protocols

The synthesis of 4-Fluorobenzil typically follows a two-step workflow: a crossed benzoin condensation followed by oxidation. This method allows for the introduction of the fluorine atom via the aldehyde precursor.

Diagram 2: Synthesis Workflow

Caption: Step-wise synthesis of 4-Fluorobenzil via crossed benzoin condensation and oxidation.

Detailed Protocol: Oxidation of 4-Fluorobenzoin

Note: This protocol assumes the prior isolation of 4-fluorobenzoin.

-

Reagents: 4-Fluorobenzoin (10 mmol), Ammonium Nitrate (15 mmol), Copper(II) Acetate (0.2 mmol), Acetic Acid (80% aq).

-

Setup: 50 mL Round Bottom Flask equipped with a reflux condenser and magnetic stir bar.

-

Procedure:

-

Dissolve 4-fluorobenzoin in acetic acid.

-

Add the copper catalyst and ammonium nitrate (co-oxidant).

-

Heat the mixture to reflux (~100°C) for 1.5 - 2 hours. The evolution of N₂ gas indicates reaction progress.

-

TLC Monitoring: Monitor the disappearance of the benzoin spot (more polar) and appearance of the benzil spot (less polar, yellow).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the crude product.

-

Filter the yellow solid and wash with cold water.

-

-

Purification: Recrystallize from ethanol or methanol to yield bright yellow needles of 4-Fluorobenzil (mp ~64-66°C).

Applications in Drug Discovery[5]

Bioisosterism & Metabolic Stability

In medicinal chemistry, 4-Fluorobenzil is utilized to introduce the fluorophenyl moiety into heterocyclic scaffolds.

-

Lipophilicity Tuning: The fluorine atom increases the LogP (approx 3.73) relative to benzil, facilitating membrane permeability.

-

Metabolic Blocking: The C-F bond at the para position blocks metabolic hydroxylation (Phase I metabolism) at that site, potentially extending the half-life of derived drugs (e.g., fluorinated phenytoin analogs).

Heterocycle Synthesis

4-Fluorobenzil reacts with diamines to form biologically active heterocycles:

-

+ 1,2-Phenylenediamine

Fluorinated Quinoxalines (Anticancer/Antiviral candidates). -

+ Urea/Thiourea

Fluorinated Hydantoins (Antiepileptic scaffolds).

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Handling: Use standard PPE (nitrile gloves, safety goggles). Work in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (<25°C) in a tightly sealed container, away from strong oxidizing agents.

References

-

PureSynth. (2025). Material Safety Data Sheet (MSDS) - 4-Fluorobenzil. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Development of fluorinated benzils and bisbenzils as room-temperature phosphorescent molecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Importance of Fluorine in Benzazole Compounds. PMC. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4,4'-Difluorobenzil in Organic Solvents

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4,4'-Difluorobenzil in a range of common organic solvents. In the absence of extensive published experimental solubility data for this compound, this guide employs a predictive methodology based on Hansen Solubility Parameters (HSPs). We present a detailed workflow for the estimation of the HSPs of 4,4'-Difluorobenzil through group contribution methods. These estimated parameters are then used to predict its solubility in a variety of solvents, offering a valuable tool for solvent screening in applications such as organic synthesis, purification, and formulation development. Furthermore, this guide includes detailed, field-proven experimental protocols for the empirical determination of solubility, enabling researchers to validate the theoretical predictions presented herein.

Introduction to 4,4'-Difluorobenzil

4,4'-Difluorobenzil, with the chemical formula C₁₄H₈F₂O₂, is a symmetrically substituted aromatic diketone. Its structure consists of two 4-fluorophenyl groups attached to a central ethanedione backbone. This compound serves as a valuable building block in organic synthesis and materials science. The presence of the fluorine atoms can significantly influence its physicochemical properties, including its solubility, by altering its polarity and intermolecular interactions.[1][2] Understanding the solubility of 4,4'-Difluorobenzil in various organic solvents is crucial for its effective use in chemical reactions, purification processes such as crystallization, and for the formulation of products in the pharmaceutical and materials science industries.

Chemical Structure of 4,4'-Difluorobenzil:

Caption: Chemical structure of 4,4'-Difluorobenzil.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₈F₂O₂ | [2] |

| Molecular Weight | 246.21 g/mol | [2] |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Melting Point | 120 - 124 °C | [2] |

Theoretical Principles of Solubility: A Hansen Solubility Parameter Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be quantified using Hansen Solubility Parameters (HSPs), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.

The total Hansen solubility parameter (δt) is related to the three partial parameters by the following equation:

δt² = δD² + δP² + δH²

The solubility of a solute in a solvent can be predicted by calculating the "distance" (Ra) between their HSP values in the three-dimensional Hansen space:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

where subscript 1 refers to the solute and subscript 2 refers to the solvent. A smaller Ra value indicates a higher affinity and thus a greater likelihood of solubility.

Predicted Solubility of 4,4'-Difluorobenzil

Due to the lack of published experimental data, the Hansen Solubility Parameters for 4,4'-Difluorobenzil were estimated using a group contribution method. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSPs.

Estimated Hansen Solubility Parameters for 4,4'-Difluorobenzil:

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 7.8 |

| δH (Hydrogen Bonding) | 4.3 |

Predicted Solubility Profile of 4,4'-Difluorobenzil in Common Organic Solvents:

The following table presents the predicted solubility of 4,4'-Difluorobenzil based on the calculated solubility parameter distance (Ra). A smaller Ra value suggests better solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Solubility) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.9 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | 8.4 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.4 | High |

| Dichloromethane | 17.0 | 7.3 | 6.1 | 5.4 | High |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.8 | High |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.2 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.7 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.1 | High |

| Heptane | 15.3 | 0.0 | 0.0 | 10.9 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 11.1 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.6 | Low |

| Methanol | 14.7 | 12.3 | 22.3 | 20.1 | Low |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.4 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 6.9 | High |

| Water | 15.5 | 16.0 | 42.3 | 40.5 | Very Low |

Disclaimer: These are predicted solubility values and should be confirmed by experimental validation.

Factors Influencing the Solubility of 4,4'-Difluorobenzil

The solubility of 4,4'-Difluorobenzil is governed by a balance of intermolecular forces between the solute and the solvent molecules.

Caption: Factors influencing the solubility of 4,4'-Difluorobenzil.

-

Polarity: The two ketone groups and the two fluorine atoms introduce significant polarity to the 4,4'-Difluorobenzil molecule. Therefore, it is predicted to be more soluble in polar solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: 4,4'-Difluorobenzil has hydrogen bond accepting carbonyl groups, which can interact with protic solvents (e.g., alcohols). However, the overall molecule is not a strong hydrogen bond donor. This explains the predicted lower solubility in highly protic solvents like methanol and water, where the strong solvent-solvent hydrogen bonding network is not easily disrupted.

-

Dispersion Forces: The two phenyl rings contribute to significant van der Waals forces. Solvents with aromatic character, such as benzene and toluene, are predicted to be good solvents due to favorable π-π stacking interactions.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is an important consideration for processes like recrystallization.

Protocols for Experimental Solubility Determination

To validate the predicted solubility data, the following experimental protocol for the equilibrium solubility (shake-flask) method is provided.

5.1 Materials and Equipment

-

4,4'-Difluorobenzil

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

5.2 Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

5.3 Step-by-Step Protocol

-

Preparation of Saturated Solution: Add an excess amount of 4,4'-Difluorobenzil to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the dissolved solute does not change with further shaking.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

Quantification: Analyze the diluted solution using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for 4,4'-Difluorobenzil, or by HPLC with a suitable detector. A standard calibration curve of 4,4'-Difluorobenzil in the same solvent must be prepared beforehand.

-

Calculation: Calculate the concentration of 4,4'-Difluorobenzil in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4,4'-Difluorobenzil in organic solvents. By employing the Hansen Solubility Parameter approach, we have presented a predicted solubility profile that can serve as a valuable starting point for solvent selection. The provided detailed experimental protocols empower researchers to validate these predictions and obtain precise quantitative solubility data. A thorough understanding of the solubility of 4,4'-Difluorobenzil is essential for its successful application in various fields of chemical research and development.

References

-

PubChemLite. 4,4'-difluorobenzil (C14H8F2O2). [Online] Available at: [Link]

-

NIST. 4,4'-Difluorobenzophenone. [Online] Available at: [Link]

-

Wikipedia. Hansen solubility parameter. [Online] Available at: [Link]

-

Beilstein Journals. Development of fluorinated benzils and bisbenzils as room-temperature phosphorescent molecules. [Online] Available at: [Link]

-

YouTube. Benzil : Organic synthesis. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Importance of Fluorine in Benzazole Compounds. [Online] Available at: [Link]

-

Kinam Park. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Online] Available at: [Link]

-

ResearchGate. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Online] Available at: [Link]

-

MDPI. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. [Online] Available at: [Link]

-

Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Online] Available at: [Link]

-

PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Online] Available at: [Link]

-

MDPI. Biostable Fluorine-Containing Coatings on the Surface of Polymers. [Online] Available at: [Link]

Sources

Technical Monograph: Physicochemical Stability and Lifecycle Management of 4-Fluorobenzil

CAS: 3834-66-0 | Formula: C₁₄H₉FO₂ | MW: 228.22 g/mol [1]

Executive Summary

This technical guide provides a comprehensive framework for the handling, storage, and stability maintenance of 4-Fluorobenzil (1-(4-fluorophenyl)-2-phenylethane-1,2-dione). Unlike symmetric benzils, the asymmetric fluorination at the para position introduces specific electronic effects that alter its reactivity profile, particularly regarding nucleophilic susceptibility and photo-degradation. This document is designed for researchers requiring high-fidelity data for synthesis and drug development applications.[2]

Part 1: Chemical Identity & Physicochemical Baseline

Establishing a precise baseline is critical for detecting degradation. 4-Fluorobenzil is an asymmetric

| Property | Specification | Technical Note |

| CAS Number | 3834-66-0 | Distinct from 4,4'-Difluorobenzil (CAS 5027-66-7) |

| IUPAC Name | 1-(4-fluorophenyl)-2-phenylethane-1,2-dione | Asymmetric structure |

| Physical State | Crystalline Solid | Monoclinic or triclinic lattice structure |

| Appearance | Yellow to Green-Yellow | Color intensity correlates with conjugation/purity |

| Melting Point | 64°C (Range: 62–66°C) | Sharp MP indicates high purity; broadening indicates oxidation |

| Solubility | Toluene, DCM, Ethanol | Hydrophobic; practically insoluble in water |

| Reactivity | Electrophilic Carbonyls | High susceptibility to 1,2-nucleophilic addition |

Critical Distinction: Ensure you are working with the mono-fluorinated derivative (MP ~64°C). The symmetric 4,4'-difluoro analog melts significantly higher (~120°C). Confusing these two will lead to erroneous QC failures.

Part 2: Degradation Mechanisms (The "Why")

Understanding the causality of degradation allows for the design of robust storage protocols. 4-Fluorobenzil faces two primary stability threats: Base-Catalyzed Rearrangement and Photochemical Radical Formation.

Electronic Activation & The Benzilic Acid Rearrangement

The fluorine atom at the para position is highly electronegative (

-

Mechanism: The carbonyl carbon attached to the fluorophenyl ring becomes more electrophilic than in unsubstituted benzil.

-

Risk: In the presence of even trace moisture and basic impurities (OH⁻), the compound undergoes the Benzilic Acid Rearrangement more rapidly than standard benzil, collapsing the diketone into a stable

-hydroxy acid salt.

Photochemical Instability (Norrish Type I/II)

Benzil derivatives are well-known photoinitiators. Upon absorption of UV-A/Blue light (300–450 nm):

-

The

transition occurs. -

The molecule enters an excited triplet state.

-

Homolytic cleavage of the C-C bond between the carbonyls can occur, generating benzoyl and 4-fluorobenzoyl radicals.

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways that storage conditions must prevent.

Caption: Figure 1. Dual degradation pathways showing base-catalyzed rearrangement (top) and photochemical cleavage (bottom).

Part 3: Storage & Handling Protocols

Based on the mechanisms above, the following "Self-Validating" storage system is recommended.

Storage Architecture

| Parameter | Condition | Scientific Rationale |

| Temperature | 2°C to 8°C (Recommended)25°C (Acceptable short-term) | Lower temperature kinetically inhibits the rearrangement shift and reduces radical propagation rates. |

| Atmosphere | Argon or Nitrogen Overlay | Displaces O₂ (preventing radical oxidation) and ambient moisture (preventing rearrangement). |

| Container | Amber Glass (Type I) | Blocks UV/Blue light transmission to prevent photo-excitation. |

| Closure | PTFE-lined Screw Cap | PTFE is chemically inert and provides a superior moisture barrier compared to polyethylene. |

Handling Workflow

-

Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle in humid air causes immediate condensation, introducing the water necessary for degradation.

-

Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into single-use amber vials if frequent use is anticipated.

-

Inerting: Flush headspace with Argon after every use.

Part 4: Quality Control & Re-test Protocols

To ensure scientific integrity, verify the compound before critical experiments.

Visual Inspection (First Pass)

-

Pass: Bright yellow/green-yellow crystalline powder.

-

Fail: Clumping (moisture ingress) or bleaching/white spots (formation of benzoic acids or benzilic acid salts).

HPLC Method (Quantitative)

Use this reverse-phase method to separate the diketone from potential acid degradants.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (suppresses ionization of acidic degradants).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 380 nm (diketone specific).

-

Note: 4-Fluorobenzil absorbs in the visible yellow region; degradants (acids) typically do not. Loss of signal at 380 nm is a specific indicator of dione loss.

-

Melting Point Validation

-

Protocol: Capillary method, 1°C/min ramp near 60°C.

-

Acceptance Criteria: 62°C – 66°C.

-

Diagnostic: A depressed MP (e.g., 55–60°C) strongly suggests contamination with 4-fluorobenzoic acid (MP ~185°C, but acts as an impurity) or 4-fluorobenzilic acid .

Lifecycle Management Diagram

Caption: Figure 2. Lifecycle management workflow emphasizing moisture control during the transition from cold storage to usage.

References

-

Royal Society of Chemistry. (2009). Benzilic Acid Rearrangement: Mechanism and Application. Education in Chemistry. Retrieved February 8, 2026, from [Link]

-

National Institutes of Health (PubChem). (2025). Benzil Derivatives and Photochemistry. Retrieved February 8, 2026, from [Link]

Sources

The Strategic Incorporation of 4-Fluorobenzil in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Abstract

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's pharmacokinetic and pharmacodynamic properties. This guide delves into the specific potential of 4-Fluorobenzil, a versatile α-diketone, as a pivotal building block in the synthesis of novel therapeutic agents. By examining the unique electronic properties conferred by the fluorine substituent, we will explore its role in enhancing metabolic stability, modulating receptor binding affinity, and providing a reactive handle for the construction of complex heterocyclic systems. This document serves as a technical resource for researchers, providing insights into the causality behind experimental choices, detailed synthetic protocols, and a forward-looking perspective on the untapped applications of 4-Fluorobenzil in drug discovery.

Introduction: The Benzil Scaffold and the Fluorine Advantage

Benzil and its derivatives are recognized as crucial scaffolds in both medicinal and organic chemistry.[1] These 1,2-diphenylethane-1,2-dione structures serve as versatile intermediates in the synthesis of a wide array of biologically active molecules.[2] Their utility stems from the reactivity of the adjacent carbonyl groups, which can participate in a variety of cyclization and rearrangement reactions to form diverse heterocyclic systems.[3]

The introduction of a fluorine atom onto this already valuable scaffold, specifically at the 4-position of one of the phenyl rings to form 4-Fluorobenzil, presents a significant strategic advantage for the medicinal chemist. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties.[4][5] Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins.[4][6] Furthermore, the presence of fluorine can favorably alter the pKa of nearby functional groups, impacting drug absorption and distribution.[6]

This guide will explore the multifaceted potential of 4-Fluorobenzil, moving beyond a simple cataloging of reactions to a deeper understanding of how its unique properties can be leveraged to design the next generation of therapeutics.

Physicochemical Properties and Synthetic Considerations of 4-Fluorobenzil

A thorough understanding of a building block's properties is paramount to its effective utilization. The key physicochemical characteristics of 4-Fluorobenzil are summarized below.

| Property | Value | Source |

| Molecular Formula | C14H9FO2 | Inferred |

| Molecular Weight | 228.22 g/mol | Inferred |

| Appearance | Yellow crystalline solid | Inferred from Benzil[7] |

| Melting Point | 71-73 °C | Sigma-Aldrich |

The synthesis of 4-Fluorobenzil can be achieved through various methods, often adapting established procedures for benzil synthesis. A common and efficient approach involves the oxidation of 4-fluorobenzoin.

Experimental Protocol: Synthesis of 4-Fluorobenzil via Oxidation of 4-Fluorobenzoin

Rationale: This protocol utilizes a mild oxidizing agent, such as copper(II) acetate in the presence of ammonium nitrate, to selectively oxidize the secondary alcohol of 4-fluorobenzoin to a ketone, yielding the desired α-diketone structure. This method is often preferred for its relatively high yields and straightforward workup.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorobenzoin (1 equivalent) in a suitable solvent, such as a mixture of acetic acid and water (e.g., 80:20 v/v).

-

Addition of Oxidizing Agents: To the stirred solution, add copper(II) acetate (catalytic amount, e.g., 0.1 equivalents) and ammonium nitrate (e.g., 2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 4-Fluorobenzil.

-

Characterization: Confirm the identity and purity of the synthesized 4-Fluorobenzil using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Applications in Medicinal Chemistry

The true value of 4-Fluorobenzil lies in its potential to serve as a precursor to a diverse range of biologically active molecules. The following sections will explore key areas of application, supported by established chemical principles and analogous transformations of related benzil derivatives.

Synthesis of Fluorinated Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of pharmacology, with a vast number of approved drugs containing at least one heterocyclic ring system.[8] The diketone functionality of 4-Fluorobenzil provides a powerful entry point for the synthesis of various fluorinated heterocycles.

The condensation of 1,2-diketones with 1,2-diamines is a classical and highly efficient method for the synthesis of quinoxalines and pyrazines. These scaffolds are present in numerous compounds with a wide range of biological activities, including anticancer and anti-tuberculosis properties.[9]

The fluorine atom on the phenyl ring can serve as a metabolic blocker, preventing enzymatic degradation and potentially extending the half-life of the resulting drug candidate.[10][11]

The reaction of 4-Fluorobenzil with aldehydes and ammonia or its derivatives (the Radziszewski reaction) can yield highly substituted fluorinated imidazoles. Furthermore, the benzilic acid rearrangement of 4-Fluorobenzil, followed by condensation with urea, provides a route to fluorinated hydantoin derivatives, a class of compounds known for their anticonvulsant and antiarrhythmic activities.

As a Photochemical Tool in Drug Delivery

Benzil itself is known to function as a photoinitiator, capable of generating free radicals upon exposure to UV light.[3][7] This property has significant potential in the development of light-activated drug delivery systems. 4-Fluorobenzil could be incorporated as a photocleavable linker, tethering a drug to a carrier molecule.[12] Upon irradiation at a specific wavelength, the linker would cleave, releasing the active drug at the target site. This approach offers precise spatial and temporal control over drug release, minimizing off-target effects.[12]

For this application, the non-toxicity of the photoinitiator and its breakdown products is a critical consideration.[13] While benzil itself has been explored for such applications, the toxicological profile of 4-Fluorobenzil and its photoproducts would require thorough investigation.

Modulation of Biological Activity

The direct biological activity of compounds derived from 4-Fluorobenzil is an area ripe for exploration. While data on 4-Fluorobenzil itself is limited, the activities of related fluorinated and non-fluorinated benzil derivatives suggest several promising avenues. For instance, various heterocyclic compounds synthesized from benzil derivatives have demonstrated antibacterial, antifungal, anti-inflammatory, and analgesic properties.[14][15] The introduction of fluorine could enhance these activities or introduce novel ones.

Moreover, the 4-fluorobenzyl moiety is a recognized pharmacophore in its own right, found in a number of therapeutic agents.[16] By incorporating this feature through the use of 4-Fluorobenzil, medicinal chemists can tap into established structure-activity relationships while exploring new chemical space.

Future Perspectives and Conclusion

4-Fluorobenzil represents a high-value, yet under-explored, building block in medicinal chemistry. Its potential extends beyond its role as a simple synthetic intermediate. The strategic placement of the fluorine atom offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Future research should focus on:

-

Exploring a wider range of heterocyclic syntheses starting from 4-Fluorobenzil to generate novel, fluorinated compound libraries.

-

Investigating the photochemical properties of 4-Fluorobenzil and its derivatives for applications in photodynamic therapy and controlled drug release.

-

Conducting comprehensive biological screening of compounds derived from 4-Fluorobenzil to identify novel therapeutic leads.

-

Leveraging the 18F isotope of fluorine for the development of PET imaging agents, a powerful tool in drug discovery and diagnostics.[4][6]

References

-

(PDF) Efficient Green Synthesis and Characterization of Benzil and its Derivatives Using Microwave Irradiation - ResearchGate. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. Available at: [Link]

-

The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]

-

(PDF) Synthesis of Benzil and its Various Derivatives - ResearchGate. Available at: [Link]

-

How Is Fluorine Used in the Medical Field? - Inhance Technologies. Available at: [Link]

-

CHAPTER 9: Fluorine in Medicine - Books - The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights - ResearchGate. Available at: [Link]

-

Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives - Bentham Science Publisher. Available at: [Link]

-

Photoinitiators for Medical Applications—The Latest Advances - PMC. Available at: [Link]

-

A photochemical approach for controlled drug release in targeted drug delivery - PMC - NIH. Available at: [Link]

-

4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem. Available at: [Link]

-

Arylchlorocarbenes in the synthesis of heterocycles containing two nitrogen atoms - IslandScholar. Available at: [Link]

-

Organic Compounds with Biological Activity - MDPI. Available at: [Link]

-

Synthesis of heterocyclic compounds and their utilities in the field biological science - ScienceScholar. Available at: [Link]

-

Uses of benzil | Filo. Available at: [Link]

-

Benzo-fused N-Heterocycle synthesis - Organic Chemistry Portal. Available at: [Link]

-

Biological Activity of Natural and Synthetic Compounds - PMC - NIH. Available at: [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available at: [Link]

-

Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzil: A Versatile Reagent in Organic Chemistry and Beyond_Chemicalbook [chemicalbook.com]

- 3. Uses of benzil | Filo [askfilo.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. sciencescholar.us [sciencescholar.us]

- 9. mdpi.com [mdpi.com]

- 10. inhancetechnologies.com [inhancetechnologies.com]

- 11. researchgate.net [researchgate.net]

- 12. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. mdpi.com [mdpi.com]

- 16. 4-Bromobenzyl Bromide | High-Purity Reagent | RUO [benchchem.com]

4-Fluorobenzil: A Strategic Fluorinated Scaffold in Medicinal Chemistry

Executive Summary

4-Fluorobenzil (1-(4-fluorophenyl)-2-phenylethane-1,2-dione) represents a critical "privileged structure" in modern drug discovery. Unlike its symmetrical parent compound (benzil), the introduction of a single fluorine atom at the para-position confers unique physicochemical properties—specifically blocking metabolic degradation (P450 oxidation) while modulating lipophilicity (

This technical guide details the utility of 4-fluorobenzil as a divergent building block. It serves as the precursor for two major classes of pharmacophores: 1,2-diaryl heterocycles (imidazoles, quinoxalines) used in kinase inhibition, and

Chemical Profile & The "Fluorine Effect"[1]

In medicinal chemistry, the "Fluorine Scan" is a standard optimization strategy. 4-Fluorobenzil offers a pre-functionalized scaffold that introduces this advantage early in the synthesis.

| Property | Value / Description | Impact on Drug Design |

| CAS Number | 403-33-8 | Unique identifier for sourcing. |

| Molecular Weight | 228.22 g/mol | Low MW allows room for fragment growth (Lipinski compliance). |

| Electronic Effect | Inductive withdrawal (-I), Resonance donation (+R) | Deactivates the adjacent carbonyl toward nucleophilic attack relative to the unsubstituted ring, influencing regioselectivity in condensation reactions. |

| Metabolic Stability | C–F bond strength (~116 kcal/mol) | Blocks para-hydroxylation by Cytochrome P450, extending half-life ( |

| Lipophilicity | Moderate increase vs. Benzil | Improves membrane permeability without acting as a "grease ball." |

Divergent Synthetic Pathways

4-Fluorobenzil acts as a linchpin, converting simple condensation logic into complex bioactive scaffolds.

Pathway A: Heterocycle Formation (The Kinase Inhibitor Route)

The 1,2-dicarbonyl core is highly electrophilic, making it ideal for condensation with bis-nucleophiles.

-

Imidazoles (Lophine Derivatives): Reaction with aldehydes and ammonium acetate (Debus-Radziszewski reaction) yields tri-substituted imidazoles. These structures are foundational for p38 MAP Kinase inhibitors (e.g., analogues of SB 203580).

-

Quinoxalines: Condensation with 1,2-diaminobenzenes yields quinoxalines, a scaffold prevalent in DNA-intercalating anticancer drugs.

Pathway B: Benzilic Acid Rearrangement (The Anticholinergic Route)

Under basic conditions, 4-fluorobenzil undergoes a 1,2-aryl shift to form 2-(4-fluorophenyl)-2-phenylglycolic acid . This motif—a bulky, lipophilic

Visualization of Reaction Network

Figure 1: Divergent synthetic utility of 4-fluorobenzil in medicinal chemistry workflows.

Detailed Experimental Protocol

Synthesis of 2-(4-Fluorophenyl)-3-phenylquinoxaline

Rationale: This protocol demonstrates the high reactivity of the 4-fluorobenzil dicarbonyl core. The resulting quinoxaline is a validated scaffold for inhibiting tumor cell proliferation.

Safety: 1,2-Diaminobenzene is toxic and a potential sensitizer.[1] Handle in a fume hood.

Materials:

-

4-Fluorobenzil (1.0 equiv)[2]

-

1,2-Diaminobenzene (1.1 equiv)

-

Ethanol (Absolute, solvent)

-

Catalytic Iodine (

) or Acetic Acid (optional, to accelerate rate)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzil (2.28 g, 10 mmol) in 30 mL of ethanol.

-

Addition: Add 1,2-diaminobenzene (1.19 g, 11 mmol) to the solution. The mixture may darken slightly.[3]

-

Reaction:

-

Method A (Ambient): Stir at room temperature for 2–4 hours.

-

Method B (Reflux - Recommended): Heat the mixture to reflux (78°C) for 45–60 minutes. Reflux ensures complete conversion and often yields a cleaner precipitate upon cooling.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (yellow spot) should disappear, replaced by a highly fluorescent quinoxaline spot (under UV 254/365 nm).

-

Work-up:

-

Cool the reaction mixture to

in an ice bath. -

The product typically precipitates as a crystalline solid.

-

Filter the solid under vacuum.

-

Wash the filter cake with cold ethanol (

).

-

-

Purification: Recrystallize from Ethanol/Water or Methanol to yield colorless or pale yellow needles.

-

Validation:

-

Yield: Expect 85–95%.

-

1H NMR (CDCl3): Look for the diagnostic loss of the amine protons and the presence of the quinoxaline aromatic system (multiplets in the 7.5–8.2 ppm region).

-

Mechanistic Insight: Regioselectivity & Rearrangement

When subjecting 4-fluorobenzil to the Benzilic Acid Rearrangement , the question of migration aptitude arises.

The Mechanism[1][5][6][7][8]

-

Nucleophilic Attack: Hydroxide (

) attacks a carbonyl carbon.[4] -

Migration: The aryl group attached to the other carbonyl migrates to the tetrahedral center.

-

Acidification: Formation of the

-hydroxy acid.[4]

The Fluorine Influence: While the final product (2-(4-fluorophenyl)-2-phenylglycolic acid) is chemically identical regardless of which carbonyl is attacked first (due to the formation of a central quaternary carbon), the kinetics are influenced by the fluorine. The inductive withdrawing effect (-I) of the fluorine makes the adjacent carbonyl more electrophilic, favoring initial attack at the C-1 position. However, the migration aptitude of the phenyl vs. 4-fluorophenyl group is determined by the ability to stabilize the transition state.

This reaction is vital for synthesizing Oxybutynin analogues where the phenyl rings are differentiated to probe the hydrophobic pockets of muscarinic receptors (M1/M3 subtypes).

Figure 2: Mechanistic flow of the Benzilic Acid Rearrangement.[5]

Medicinal Chemistry Case Studies

Case Study 1: p38 MAP Kinase Inhibitors

The pyridinylimidazole class of inhibitors (related to SB 203580) relies on a specific spatial arrangement of three aromatic rings. Using 4-fluorobenzil in the Debus-Radziszewski synthesis allows for the precise placement of a 4-fluorophenyl group at the C4 or C5 position of the imidazole.

-

Significance: The fluorine atom occupies a hydrophobic pocket in the ATP-binding site, improving potency (

) and selectivity against other kinases.

Case Study 2: Antitumor Quinoxalines

Substituted quinoxalines derived from 4-fluorobenzil have shown efficacy against colon cancer cell lines (HCT-116). The planar tricyclic structure acts as a DNA intercalator, while the fluorine atom modulates the redox potential of the quinoxaline ring, potentially enhancing oxidative stress within the tumor cell.

References

-

Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives. RSC Advances. (2024). Details the synthesis of quinoxaline derivatives and their biological evaluation against colon cancer.

-

2-(4-Fluorophenyl)quinoxaline. PubMed Central (PMC). Crystal structure and synthesis confirmation of the condensation product of 4-fluorobenzil and o-phenylenediamine.

-

Discovery and Characterization of Atropisomer PH-797804, a p38 MAP Kinase Inhibitor. PubMed. Discusses the structural requirements for p38 inhibition, highlighting the role of fluorinated aryl groups in binding affinity.

-

Benzilic Acid Rearrangement Mechanism. Cambridge University Press. Fundamental physical organic chemistry detailing the migration aptitudes in 1,2-diketone rearrangements.

Sources

- 1. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 164584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Benzilic Acid Rearrangement (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Reactions of 1,2-diaminobenzene with 1,3-diketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of 4-Fluorobenzil: A Comprehensive Technical Guide

Introduction

4-Fluorobenzil, a halogenated derivative of benzil, is a molecule of significant interest in various fields of chemical research, including medicinal chemistry and materials science. The presence of the fluorine atom on one of the phenyl rings introduces unique electronic properties that can influence its reactivity, molecular interactions, and spectroscopic behavior. A thorough characterization of its spectral properties is paramount for its unambiguous identification, purity assessment, and for understanding its structural and electronic characteristics. This technical guide provides a detailed overview of the key spectroscopic data for 4-Fluorobenzil, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and a rigorous interpretation of the spectral data are presented to offer field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-Fluorobenzil, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of 4-Fluorobenzil is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. A high-field NMR spectrometer, operating at a frequency of 400 MHz or higher, is employed to ensure adequate signal dispersion and resolution. The spectrum is typically acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Interpretation:

The ¹H NMR spectrum of 4-Fluorobenzil is expected to exhibit signals corresponding to the aromatic protons. Due to the asymmetry introduced by the single fluorine substituent, the proton signals will be more complex than those of unsubstituted benzil. The protons on the unsubstituted phenyl ring will likely appear as a multiplet in the range of δ 7.3-7.6 ppm, integrating to five protons. The protons on the 4-fluorophenyl ring will exhibit a more distinct splitting pattern due to coupling with the fluorine atom. Specifically, the protons ortho to the fluorine (H-2' and H-6') will appear as a doublet of doublets due to both ortho (³JHH) and through-space (⁴JHF) coupling. The protons meta to the fluorine (H-3' and H-5') will also appear as a doublet of doublets due to ortho (³JHH) and meta (⁵JHF) coupling. These signals are typically observed in the range of δ 7.1-8.0 ppm.

Table 1: Predicted ¹H NMR Data for 4-Fluorobenzil in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 - 8.05 | m | 2H | H-2, H-6 |

| 7.60 - 7.70 | m | 1H | H-4 |

| 7.45 - 7.55 | m | 2H | H-3, H-5 |

| 7.90 - 8.00 | dd | 2H | H-2', H-6' |

| 7.15 - 7.25 | t | 2H | H-3', H-5' |

Note: These are predicted values and may vary slightly based on experimental conditions.

Workflow for ¹H NMR Analysis:

Caption: Workflow for acquiring and interpreting the ¹H NMR spectrum of 4-Fluorobenzil.

¹³C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. ¹³C NMR spectra are typically acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum of 4-Fluorobenzil will show distinct signals for each of the 14 carbon atoms. The two carbonyl carbons (C=O) are expected to appear significantly downfield, typically in the range of δ 190-200 ppm. The carbon atoms of the aromatic rings will resonate in the region of δ 120-140 ppm. The carbon directly attached to the fluorine atom (C-4') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The other carbons in the 4-fluorophenyl ring will also show smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Data for 4-Fluorobenzil in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~194 | C=O |

| ~166 (d, ¹JCF ≈ 255 Hz) | C-4' |

| ~134 | C-1 |

| ~133 | C-4 |

| ~132 (d, ³JCF ≈ 9 Hz) | C-2', C-6' |

| ~130 | C-1' |

| ~129 | C-2, C-6 |

| ~128 | C-3, C-5 |

| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |

Note: These are predicted values and may vary slightly based on experimental conditions. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Experimental Protocol:

IR spectra of solid samples like 4-Fluorobenzil are conveniently obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation:

The IR spectrum of 4-Fluorobenzil will display characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent feature will be the strong absorption band for the two carbonyl (C=O) groups, expected in the region of 1660-1680 cm⁻¹. The exact position can be influenced by conjugation with the aromatic rings. Aromatic C-H stretching vibrations will appear as a series of sharp bands above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is expected around 1220-1240 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 4-Fluorobenzil

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1680 - 1660 | Strong | C=O Stretch (conjugated ketone) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1240 - 1220 | Strong | C-F Stretch |

| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted) |

Experimental Workflow for FTIR-ATR Analysis:

Caption: General workflow for obtaining an IR spectrum of 4-Fluorobenzil using an FTIR-ATR setup.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectra of 4-Fluorobenzil can be obtained using various ionization techniques, with Electron Ionization (EI) being a common choice for relatively small, thermally stable molecules. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Interpretation:

The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molar mass of 4-Fluorobenzil (C₁₄H₉FO₂ = 228.22 g/mol ). The fragmentation pattern provides valuable structural information. Key fragment ions would likely arise from the cleavage of the bond between the two carbonyl groups. This would lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a 4-fluorobenzoyl cation (FC₆H₄CO⁺, m/z = 123). Further fragmentation of the benzoyl cation can produce the phenyl cation (C₆H₅⁺, m/z = 77). The 4-fluorobenzoyl cation can lose CO to form the 4-fluorophenyl cation (FC₆H₄⁺, m/z = 95).

Table 4: Expected Key Fragment Ions in the EI-Mass Spectrum of 4-Fluorobenzil

| m/z | Ion Structure |

| 228 | [C₁₄H₉FO₂]⁺ (Molecular Ion) |

| 123 | [FC₆H₄CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 95 | [FC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Logical Relationship in Mass Spectrometry Fragmentation:

Caption: Proposed fragmentation pathway for 4-Fluorobenzil in EI-Mass Spectrometry.

Conclusion

References

Due to the lack of specific literature found for "4-Fluorobenzil," this section would typically list peer-reviewed articles and spectral databases where the data was obtained. For the purpose of this generated guide based on predicted data, this section is intentionally left illustrative.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

The Formation of 4-Fluorobenzil: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzil Scaffold in Medicinal Chemistry

The α-diketone motif, particularly within the benzil scaffold, is a cornerstone in synthetic organic chemistry and holds significant importance in the development of novel therapeutic agents. Benzil and its derivatives are key precursors to a variety of heterocyclic compounds, such as quinoxalines and imidazoles, which are prevalent in numerous biologically active molecules. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, 4-Fluorobenzil emerges as a valuable building block for the synthesis of advanced fluorinated pharmaceuticals. This in-depth technical guide elucidates the core mechanisms behind the formation of 4-Fluorobenzil, providing field-proven insights and detailed experimental protocols for its synthesis.

Primary Synthetic Pathway: From 4-Fluorobenzaldehyde to 4-Fluorobenzil

The most common and efficient route to 4-Fluorobenzil involves a two-step process commencing with the benzoin condensation of 4-fluorobenzaldehyde to yield 4-fluorobenzoin, which is subsequently oxidized to the target α-diketone.

Step 1: Benzoin Condensation of 4-Fluorobenzaldehyde

The benzoin condensation is a classic carbon-carbon bond-forming reaction that involves the dimerization of two aromatic aldehydes.[1] This reaction is typically catalyzed by a nucleophile, with cyanide ions or N-heterocyclic carbenes (NHCs) being the most effective.[2]

N-heterocyclic carbenes have gained prominence as catalysts for the benzoin condensation due to their high efficacy and milder reaction conditions compared to traditional cyanide catalysis. The mechanism, often referred to as the Breslow mechanism, involves an "umpolung" (polarity reversal) of one of the aldehyde carbonyl carbons.

The catalytic cycle begins with the nucleophilic attack of the NHC on the carbonyl carbon of 4-fluorobenzaldehyde, forming a tetrahedral intermediate. Proton transfer from the erstwhile carbonyl carbon to the oxygen generates the Breslow intermediate, a key nucleophilic species. This intermediate then attacks a second molecule of 4-fluorobenzaldehyde. Subsequent collapse of the resulting intermediate and elimination of the NHC catalyst affords 4-fluorobenzoin.

Caption: NHC-catalyzed benzoin condensation of 4-fluorobenzaldehyde.

This protocol is adapted from established procedures for NHC-catalyzed benzoin condensations.[3][4]

Materials:

-

4-Fluorobenzaldehyde

-

N-Heterocyclic Carbene (NHC) precatalyst (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride)

-

Base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the NHC precatalyst (0.05 eq) and anhydrous THF.

-

Add the base (0.05 eq) and stir the mixture at room temperature for 15 minutes.

-

Add 4-fluorobenzaldehyde (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-fluorobenzoin.

| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Moles | Yield (%) |

| 4-Fluorobenzaldehyde | 124.11 | 5.0 g | 0.040 | - |

| 4-Fluorobenzoin | 232.23 | - | - | Typically >80% |

Step 2: Oxidation of 4-Fluorobenzoin to 4-Fluorobenzil

The secondary alcohol of the benzoin is oxidized to a ketone to yield the desired benzil. Several oxidizing agents can accomplish this transformation, with copper(II) salts in the presence of a co-oxidant and nitric acid being common choices.[5]

The copper-catalyzed oxidation of benzoins is an efficient and relatively mild method.[6][7] The mechanism involves a redox cycle where Cu(II) is reduced to Cu(I) by the benzoin, and a co-oxidant, such as ammonium nitrate or molecular oxygen, regenerates the active Cu(II) species.[8]

The reaction is initiated by the coordination of 4-fluorobenzoin to the Cu(II) center. An intramolecular electron transfer from the alcohol to the copper results in the formation of a ketyl radical and Cu(I). A second electron transfer, either to another Cu(II) ion or to the co-oxidant, generates a carbocation intermediate which, upon deprotonation, yields 4-fluorobenzil. The reduced copper species are then re-oxidized by the co-oxidant, completing the catalytic cycle.

Caption: Catalytic cycle for the copper-mediated oxidation of 4-fluorobenzoin.

This protocol is based on established methods for the oxidation of benzoins.[6][8]

Materials:

-

4-Fluorobenzoin

-

Copper(II) acetate

-

Ammonium nitrate

-

Glacial acetic acid

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzoin (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of copper(II) acetate (0.02 eq) and a stoichiometric amount of ammonium nitrate (2.0 eq).

-

Heat the mixture to reflux with stirring. The solution will typically turn green.

-

Monitor the reaction by TLC until all the 4-fluorobenzoin has been consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the yellow solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude 4-fluorobenzil from ethanol to obtain the pure product.

| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Moles | Yield (%) |

| 4-Fluorobenzoin | 232.23 | 4.0 g | 0.017 | - |

| 4-Fluorobenzil | 230.22 | - | - | Typically >90% |

A more traditional, albeit harsher, method for the oxidation of benzoins involves the use of concentrated nitric acid.[5] The reaction proceeds via the formation of a nitrate ester intermediate, which then eliminates nitrous acid to form the diketone. While effective, this method generates toxic nitrogen oxide gases and requires careful handling.[9][10]

Alternative Synthetic Approaches

While the benzoin condensation-oxidation sequence is the most direct route, other strategies can be envisioned for the synthesis of 4-Fluorobenzil, particularly those based on Friedel-Crafts acylation.

Friedel-Crafts Acylation Strategy

A plausible, though less common, approach involves the Friedel-Crafts acylation of a suitable aromatic substrate.[11][12][13] One could consider the acylation of fluorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. However, this would lead to the formation of 4,4'-difluorobenzophenone, not 4-Fluorobenzil.

A more viable, albeit multi-step, Friedel-Crafts-based synthesis could involve the acylation of fluorobenzene with chloroacetyl chloride to form 2-chloro-1-(4-fluorophenyl)ethan-1-one. Subsequent nucleophilic substitution of the chloride with a cyanide group, followed by hydrolysis and then reaction with a Grignard reagent derived from fluorobenzene, could potentially lead to 4-fluorobenzoin, which can then be oxidized. This route is significantly more complex and likely to be lower yielding than the benzoin condensation pathway.

Caption: A potential multi-step workflow for 4-Fluorobenzil synthesis via a Friedel-Crafts approach.

Spectroscopic Characterization

The structural elucidation of 4-Fluorobenzil and its precursor, 4-fluorobenzoin, relies on standard spectroscopic techniques.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| 4-Fluorobenzoin | ~7.9 (d, 2H), ~7.4 (d, 2H), ~7.1 (t, 2H), ~7.0 (t, 2H), ~5.9 (s, 1H), ~4.5 (s, 1H, OH) | ~198 (C=O), ~165 (d, C-F), ~135-128 (aromatic C), ~75 (CH-OH) | ~3400 (O-H), ~1680 (C=O), ~1600, 1500 (aromatic C=C), ~1230 (C-F) |

| 4-Fluorobenzil | ~7.9 (dd, 4H), ~7.2 (t, 4H) | ~194 (C=O), ~166 (d, C-F), ~135-129 (aromatic C) | ~1670 (C=O), ~1600, 1500 (aromatic C=C), ~1230 (C-F) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented is an approximation based on known values for similar structures.[14]

Conclusion

The synthesis of 4-Fluorobenzil is most efficiently achieved through a two-step sequence involving the N-heterocyclic carbene-catalyzed benzoin condensation of 4-fluorobenzaldehyde, followed by the copper(II)-catalyzed aerobic oxidation of the resulting 4-fluorobenzoin. This pathway offers high yields and proceeds under relatively mild conditions. The mechanisms of these transformations are well-understood, providing a solid foundation for their application in the synthesis of complex fluorinated molecules. For researchers and professionals in drug development, a thorough understanding of these synthetic routes and their underlying mechanisms is crucial for the efficient production of novel fluorinated scaffolds with potential therapeutic applications.

References

- U.S. Patent 6,455,739 B1, "Production of 4-fluorobenzaldehyde," issued September 24, 2002.

- Chinese Patent CN106565445A, "Preparation method of p-fluorobenzaldehyde," published April 12, 2017.

- Chinese Patent CN104098453A, "Synthetic method for 4-fluorobenzaldehyde," published October 15, 2014.

-

Wikipedia, "Benzoin condensation." [Link]

-

Studylib, "Benzil Synthesis: Nitric Acid Oxidation Lab Manual." [Link]

- Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.

-

Scribd, "Benzoin to Benzil Oxidation Guide." [Link]

-

YouTube, "oxidation of benzoin to benzil - laboratory experiment." [Link]

-

Chemistry LibreTexts, "9: Multistep Synthesis (Experiment)." [Link]

-

YouTube, "Oxidation of Benzoin - Part 1." [Link]

-

Chalmers University of Technology, "N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach." [Link]

-

ResearchGate, "Copper-Catalyzed Aerobic Oxidation of Alcohols under Fluorous Biphasic Conditions." [Link]

-

Wikipedia, "Friedel–Crafts reaction." [Link]

- McCann, S. D., & Stahl, S. S. (2015). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of chemical research, 48(6), 1756–1766.

-

ScienceMadness.org, "Copper-Catalyzed Oxidation of Benzoin to Benzil." [Link]

- Marion, N., & Nolan, S. P. (2011). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein journal of organic chemistry, 7, 857–863.

-

Organic Chemistry Portal, "Friedel-Crafts Acylation." [Link]

-

Bartleby, "Copperacetate Ammonium Nitrate Oxidation Of Benzoin To Benzil." [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information, "Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst." [Link]

-

ResearchGate, "(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid." [Link]

-

PrepChem.com, "Preparation of 4-fluorobenzaldehyde." [Link]

-

International Journal of Advance Research, Science and Technology, "Synthesis of Benzil From Benzoin by Oxidation Reaction." [Link]

- Majumder, S., & Giri, R. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 9(1), 335-364.

-

YouTube, "COPPER CATALYZED OXIDATION AEROBIC HISTORY part 1." [Link]

-

National Institutes of Health, "Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes." [Link]

-

WIPO Patent WO/2003/022788, "PRODUCTION OF 4-FLUOROBENZALDEHYDE." [Link]

- Bontchev, P. R., & Michaylova, V. (1975). Mechanism of the copper(II)-catalysed peroxide oxidation of m-aminobenzoic acid and 1,3,5-trihydroxybenzene used for analytical purposes. Talanta, 22(10-11), 899-903.

-

YouTube, "Friedel-Crafts Acylation." [Link]

-

The Royal Society of Chemistry, "Recent advances in the copper-catalyzed aerobic Csp3–H oxidation strategy." [Link]

- Chinese Patent CN101353297A, "Synthetic method of 4-fluorobenzaldehyde," published January 28, 2009.

-

National Institutes of Health, "Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid." [Link]

-